molecular formula C23H22N2O3S B11325425 N-[1H-indol-3-yl(thiophen-2-yl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide

Cat. No.: B11325425
M. Wt: 406.5 g/mol
InChI Key: MIVQZWRFVZBWGD-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)-N-METHYLACETAMIDE is a complex organic compound that features a combination of indole, thiophene, and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)-N-METHYLACETAMIDE typically involves a multi-step process. One common method includes the condensation of 1H-indole-3-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methoxyphenol and N-methylacetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)-N-METHYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)-N-METHYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1H-INDOL-3-YL)METHYL]-2-(4-METHOXYPHENOXY)-N-METHYLACETAMIDE
  • N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-2-(4-HYDROXYPHENOXY)-N-METHYLACETAMIDE
  • N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)-N-ETHYLACETAMIDE

Uniqueness

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)-N-METHYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide

InChI

InChI=1S/C23H22N2O3S/c1-25(22(26)15-28-17-11-9-16(27-2)10-12-17)23(21-8-5-13-29-21)19-14-24-20-7-4-3-6-18(19)20/h3-14,23-24H,15H2,1-2H3

InChI Key

MIVQZWRFVZBWGD-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

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